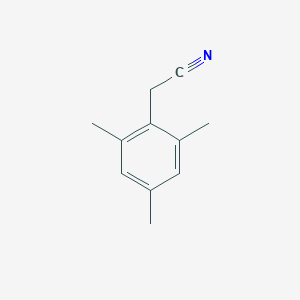

2,4,6-Trimethylphenylacetonitrile

Description

Structure

2D Structure

Properties

IUPAC Name |

2-(2,4,6-trimethylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDKQOGSGNPGPRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188238 | |

| Record name | 2,4,6-Trimethylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34688-71-6 | |

| Record name | 2,4,6-Trimethylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34688-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylphenylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034688716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trimethylphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trimethylphenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Navigating the Identification of a Pharmaceutically Relevant Heterocycle

An In-depth Technical Guide to the Structure Elucidation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

In the landscape of pharmaceutical development and quality control, the precise identification of molecular structures is paramount. This guide provides a comprehensive walkthrough of the structure elucidation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , a compound of significant interest due to its role as a process-related impurity in the synthesis of the semi-synthetic penicillin antibiotic, flucloxacillin.[1]

An important clarification is necessary regarding its Chemical Abstracts Service (CAS) number. Initial database searches for the user-provided CAS 34688-71-6 identify a different, simpler molecule: 2,4,6-Trimethylphenylacetonitrile. However, the complexity and context of the user's request for an in-depth guide for drug development professionals strongly point towards the more intricate and biologically relevant flucloxacillin impurity. This guide will, therefore, focus on the correct compound, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , which is assigned CAS Number 3919-74-2 .[1][2][3][4] This focus is critical for ensuring the relevance and applicability of the presented methodologies for our target audience.

Part 1: Foundational Analysis - Molecular Formula and Unsaturation

The first step in any structure elucidation is to determine the molecular formula. This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition.

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Dissolve a small quantity of the analyte in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for electrospray ionization).

-

Instrumentation: Utilize an Orbitrap or FT-ICR mass spectrometer capable of resolution > 60,000.

-

Ionization Mode: Electrospray Ionization (ESI) is suitable for this polar, acidic molecule. Both positive ([M+H]⁺) and negative ([M-H]⁻) modes should be tested. Given the carboxylic acid moiety, negative ion mode is often highly effective.

-

Data Acquisition: Acquire the full scan mass spectrum. The observed m/z for the [M-H]⁻ ion would be approximately 254.00.

-

Formula Determination: Use the instrument's software to calculate the most probable elemental formulas that match the exact mass, within a narrow mass tolerance (e.g., < 5 ppm).

For 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , the molecular formula is C₁₁H₇ClFNO₃.[2][3][5][6] The expected monoisotopic mass for the neutral molecule is 255.0098 Da. The presence of chlorine would be indicated by a characteristic M+2 isotopic pattern with an intensity of approximately one-third of the molecular ion peak.

Degree of Unsaturation

Once the molecular formula (C₁₁H₇ClFNO₃) is established, the degree of unsaturation (DBE - Double Bond Equivalents) can be calculated to determine the total number of rings and/or double/triple bonds.

-

Formula: DBE = C - (H/2) - (X/2) + (N/2) + 1

-

Calculation: DBE = 11 - (7/2) - (2/2) + (1/2) + 1 = 11 - 3.5 - 1 + 0.5 + 1 = 8

A DBE of 8 suggests a highly unsaturated system, likely containing aromatic and/or heterocyclic rings and multiple double bonds (e.g., from carbonyl groups). This is consistent with the proposed structure containing a phenyl ring (4 DBE), an isoxazole ring (1 DBE), a C=C bond within the isoxazole (1 DBE), and two C=O bonds (one in the carboxyl group, one implied in the isoxazole ester-like nature) (2 DBE).

Part 2: Spectroscopic Analysis - Assembling the Structural Puzzle

With the molecular formula confirmed, we proceed to spectroscopic techniques to piece together the connectivity of the atoms.

Overall Workflow for Spectroscopic Elucidation

The following diagram outlines the logical flow of using various spectroscopic methods to determine the final structure.

Caption: A logical workflow for structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. While specific spectra for the parent acid are not publicly available, we can predict the key absorbances based on its structure and data from its methyl ester derivative.[7][8]

Experimental Protocol: FTIR Analysis

-

Method: Attenuated Total Reflectance (ATR) is a modern, simple method for solid samples. Alternatively, a KBr pellet can be prepared.

-

Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

Predicted IR Data Summary

| Frequency Range (cm⁻¹) | Vibration Type | Structural Moiety |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1700-1725 | C=O stretch | Carboxylic Acid (dimer) |

| ~1600-1620 | C=N stretch | Isoxazole Ring |

| ~1550-1600, ~1450-1500 | C=C stretches | Phenyl and Isoxazole Rings |

| ~1300-1200 | C-O stretch | Carboxylic Acid |

| ~1100-1000 | C-F stretch | Aryl-Fluoride |

| ~800-600 | C-Cl stretch | Aryl-Chloride |

The very broad O-H stretch and the strong C=O absorption are definitive indicators of the carboxylic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. We will discuss the expected signals for ¹H and ¹³C NMR.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments:

-

¹H NMR: Standard proton spectrum.

-

¹³C NMR: Standard carbon spectrum.

-

DEPT-135: Differentiates CH/CH₃ (positive) from CH₂ (negative) signals.

-

2D COSY: Shows ¹H-¹H spin-spin coupling (correlations between protons on adjacent carbons).

-

2D HMBC: Shows ¹H-¹³C correlations over 2-3 bonds, crucial for connecting fragments.

-

2D HSQC: Shows direct one-bond ¹H-¹³C correlations.

-

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | broad singlet | 1H | -COOH | Acidic proton, exchangeable with D₂O. |

| ~7.4 - 7.8 | multiplet | 3H | Ar-H | Protons on the 2-chloro-6-fluorophenyl ring. Complex splitting due to H-H and H-F coupling. |

| ~2.7 | singlet | 3H | -CH₃ | Methyl group attached to the isoxazole ring. No adjacent protons, so it appears as a singlet. |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | -COOH | Carboxylic acid carbonyl carbon. |

| ~160-170 | C5-isoxazole | Carbon bearing the methyl group. |

| ~160 (doublet, ¹JCF ≈ 250 Hz) | C6'-phenyl | Carbon directly bonded to fluorine, shows a large one-bond coupling constant. |

| ~155-160 | C3-isoxazole | Carbon attached to the phenyl ring. |

| ~110-140 | Phenyl carbons | Remaining aromatic carbons, with shifts influenced by the halogen substituents. |

| ~110 | C4-isoxazole | Carbon bearing the carboxylic acid group. |

| ~12 | -CH₃ | Aliphatic methyl carbon. |

Note: The ¹³C NMR data available for the methyl ester derivative supports these predicted ranges for the core structure carbons.[7]

2D NMR and Final Connectivity

While ¹D NMR suggests the presence of the key fragments (a disubstituted phenyl ring, a methyl group, a carboxylic acid), 2D NMR, particularly HMBC, is essential to connect them.

Key Predicted HMBC Correlations:

-

The methyl protons (~2.7 ppm) would show a correlation to the C5 and C4 carbons of the isoxazole ring.

-

The aromatic protons would show correlations to other carbons within the phenyl ring.

-

Crucially, the aromatic protons closest to the isoxazole ring would show a 3-bond correlation to the C3 carbon of the isoxazole ring, definitively linking the two ring systems.

The following diagram illustrates this key HMBC correlation.

Caption: Key HMBC correlation linking the phenyl and isoxazole rings.

Part 3: Synthesis as Ultimate Confirmation

While spectroscopic data provides a robust structural hypothesis, chemical synthesis provides the ultimate confirmation. If a proposed structure is correct, synthesizing it via an unambiguous route and demonstrating that the synthetic material has identical properties (e.g., retention time in chromatography, spectroscopic data) to the isolated unknown confirms the elucidation.

A plausible synthesis route involves the cyclization of a β-ketoester with hydroxylamine.[5] A general synthesis has been reported, involving steps of oximation, chlorination, cyclization, hydrolysis, and acyl chlorination starting from 2-chloro-6-fluorobenzaldehyde.[9]

Generalized Synthetic Workflow

Caption: A generalized workflow for the confirmatory synthesis.

Conclusion

The structure of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2) is elucidated through a systematic and multi-faceted analytical approach. High-resolution mass spectrometry establishes the molecular formula, C₁₁H₇ClFNO₃. Infrared spectroscopy identifies key functional groups, notably the carboxylic acid. A detailed analysis of predicted ¹H, ¹³C, and 2D NMR spectra pieces together the molecular backbone, confirming the presence of a 2-chloro-6-fluorophenyl group, a 5-methylisoxazole core, and a carboxylic acid at the 4-position of the isoxazole ring. Finally, comparison with a synthetically prepared standard provides absolute confirmation of the structure. This rigorous, evidence-based workflow is fundamental to the work of researchers, scientists, and drug development professionals in ensuring the identity and purity of pharmaceutical compounds.

References

- PubChem. (n.d.). 3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid methyl ester. National Center for Biotechnology Information.

- PubChem. (n.d.). 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. National Center for Biotechnology Information.

- SpectraBase. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chloro-6-fluorophenyl)-5-methyl-, methyl ester. Wiley-VCH GmbH.

- Chen, Z., Yan, W., & Su, W. (2008). Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride. Chinese Journal of Modern Applied Pharmacy, 2008(4), 308-309.

- Chemcasts. (n.d.). Properties of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 99% 50 g | Request for Quote [thermofisher.com]

- 3. chem-casts.com [chem-casts.com]

- 4. 3919-74-2 Cas No. | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 5. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]

- 6. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic… [cymitquimica.com]

- 7. 3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid methyl ester | C12H9ClFNO3 | CID 2775337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Synthesis of 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl Chloride [chinjmap.com]

synthesis of 2,4,6-trimethylphenylacetonitrile from mesitylene

An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylphenylacetonitrile from Mesitylene

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of this compound, starting from the readily available bulk chemical, mesitylene. The synthesis involves an initial free-radical benzylic bromination of mesitylene to yield 2,4,6-trimethylbenzyl bromide, followed by a nucleophilic substitution with a cyanide source to afford the target nitrile. This document offers a detailed examination of the underlying reaction mechanisms, step-by-step experimental protocols, troubleshooting guidance, and critical safety considerations. The procedures outlined are designed to be robust and scalable, providing researchers and process chemists with the necessary information to successfully synthesize this sterically hindered phenylacetonitrile derivative.

Introduction

This compound, also known as mesitylacetonitrile, is a valuable organic intermediate characterized by a nitrile functional group attached to a methylene bridge, which is in turn bonded to a sterically encumbered mesityl (2,4,6-trimethylphenyl) moiety. The molecular formula for this compound is C₁₁H₁₃N, and it has a molecular weight of 159.23 g/mol .[1][2] The presence of the three methyl groups on the aromatic ring imparts unique steric and electronic properties, making it a useful building block in the synthesis of more complex molecules where controlled steric hindrance is desired.

The is a logical and efficient approach. Mesitylene is an inexpensive, commodity-scale aromatic hydrocarbon, making it an ideal starting material. The synthetic strategy detailed herein focuses on functionalizing one of the benzylic methyl groups, a position that is activated for radical reactions due to the resonance stabilization of the resulting benzylic radical intermediate.[3]

Overall Synthetic Strategy

The conversion of mesitylene to this compound is efficiently achieved in two distinct chemical transformations:

-

Benzylic Bromination: Selective bromination of a single methyl group on the mesitylene ring to form the key intermediate, 2,4,6-trimethylbenzyl bromide.

-

Cyanation: Nucleophilic displacement of the bromide with a cyanide anion to form the final product, this compound.

This sequential approach is reliable and utilizes well-established reactions in organic synthesis.

Caption: Overall two-step synthesis workflow from mesitylene to this compound.

Step 1: Benzylic Bromination of Mesitylene

The first critical step is the selective functionalization of a benzylic position. A free-radical bromination is the ideal method, as it avoids electrophilic aromatic substitution on the electron-rich mesitylene ring.

Mechanistic Principles

Benzylic C-H bonds are significantly weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. This reaction, often referred to as a Wohl-Ziegler reaction, proceeds via a radical chain mechanism.[4]

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is homolytically cleaved by heat or UV light to generate initial radicals. These radicals then react with N-Bromosuccinimide (NBS) or trace amounts of HBr to produce a bromine radical (Br•).

-

Propagation:

-

The bromine radical abstracts a hydrogen atom from a methyl group of mesitylene, forming a resonance-stabilized 2,4,6-trimethylbenzyl radical and HBr.

-

The newly formed benzyl radical reacts with a bromine source (either Br₂ generated in situ from the reaction of NBS with HBr, or NBS itself) to yield the product, 2,4,6-trimethylbenzyl bromide, and regenerate a bromine radical, which continues the chain.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

The use of N-Bromosuccinimide (NBS) is crucial for selectivity. NBS maintains a very low, steady-state concentration of elemental bromine (Br₂), which favors the radical pathway over the ionic electrophilic aromatic bromination pathway that would occur with a high concentration of Br₂.[3][5]

Detailed Experimental Protocol

Reaction: (CH₃)₃C₆H₃ + C₄H₄BrNO₂ → (CH₃)₂C₆H₂CH₂Br + C₄H₅NO₂ + HBr

-

Setup: To a dry, round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add mesitylene (1.0 eq) and a suitable solvent such as carbon tetrachloride (CCl₄) or trifluorotoluene (PhCF₃).

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.02 eq).

-

Reaction Conditions: Degas the solvent by bubbling nitrogen through the mixture for 15 minutes to remove dissolved oxygen, which can act as a radical scavenger.[5] Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction can be initiated and maintained by heating or by irradiation with a broadband photolamp.[6]

-

Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete when the solid NBS, which is denser than the solvent, has been consumed and converted to succinimide, which is less dense and will float.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with a saturated aqueous sodium bicarbonate solution to quench any remaining HBr.[6]

-

Wash again with brine, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude 2,4,6-trimethylbenzyl bromide can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.

Troubleshooting

-

Issue: Formation of Polybrominated Products: This occurs if an excess of NBS is used or if the reaction is allowed to run for too long.

-

Solution: Use a slight excess of mesitylene relative to NBS (e.g., 1.1:1.0) to minimize over-bromination. Carefully monitor the reaction and stop it once the starting material is consumed.[5]

-

-

Issue: Aromatic Ring Bromination: While NBS minimizes this, it can occur if the reaction conditions allow for the buildup of Br₂ and HBr.

-

Solution: Ensure the reaction is run under anhydrous conditions and that the HBr generated is effectively scavenged or removed. The use of a radical initiator is key to favoring the benzylic pathway.[7]

-

-

Issue: No Reaction: This may be due to inactive reagents or insufficient initiation.

-

Solution: Use freshly recrystallized NBS and a fresh bottle of AIBN. Ensure the reaction temperature is high enough to initiate the AIBN (typically >70°C) or that the UV lamp is functional.[5]

-

Step 2: Cyanation of 2,4,6-trimethylbenzyl bromide

This step involves the conversion of the benzylic bromide to the target nitrile via a nucleophilic substitution.

Mechanistic Principles

This transformation proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon, displacing the bromide leaving group in a single, concerted step. The reaction is favored by polar aprotic solvents (e.g., DMSO, acetone, DMF), which solvate the cation (Na⁺ or K⁺) but not the cyanide anion, thereby enhancing its nucleophilicity.

While traditional sources like sodium cyanide (NaCN) or potassium cyanide (KCN) are highly effective, they are also acutely toxic. Modern alternatives include the use of less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which can release cyanide ions gradually under specific catalytic conditions, improving safety.[8][9] For a direct Sₙ2 reaction on a benzylic halide, NaCN or KCN remains the most straightforward choice.

Detailed Experimental Protocol

Reaction: (CH₃)₂C₆H₂CH₂Br + NaCN → (CH₃)₃C₆H₂CH₂CN + NaBr

-

Setup: In a fume hood, add sodium cyanide (NaCN, 1.2 eq) to a round-bottom flask containing a magnetic stir bar and a polar aprotic solvent such as DMSO or acetone.

-

Reagent Addition: Dissolve the 2,4,6-trimethylbenzyl bromide (1.0 eq) from Step 1 in a minimal amount of the reaction solvent and add it dropwise to the stirred cyanide solution at room temperature.

-

Reaction Conditions: An exotherm may be observed. The reaction can be stirred at room temperature or gently heated (e.g., to 40-50°C) to ensure completion.

-

Monitoring: Monitor the disappearance of the starting material by TLC or GC. The reaction is typically complete within a few hours.

-

Workup:

-

Pour the reaction mixture into a larger volume of water. This will precipitate the organic product and dissolve the inorganic salts.

-

Extract the aqueous mixture several times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers and wash them thoroughly with water and then brine to remove residual DMSO and salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude this compound can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel. The pure product is a solid with a reported melting point of 76-80°C.[1]

Summary of Reagents and Expected Yields

| Step | Reactant 1 | Reactant 2 | Molar Ratio | Solvent | Temp. | Typical Yield |

| 1 | Mesitylene | N-Bromosuccinimide | 1 : 1.05 | CCl₄ | Reflux | 75-85% |

| 2 | 2,4,6-Trimethylbenzyl Bromide | Sodium Cyanide | 1 : 1.2 | DMSO | 25-50°C | 80-90% |

Safety Considerations

-

Mesitylene: Flammable liquid and vapor. Causes skin and eye irritation.

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).

-

Carbon Tetrachloride (CCl₄): Highly toxic and a known carcinogen. Its use should be avoided if possible; safer alternatives like trifluorotoluene are recommended.

-

Sodium/Potassium Cyanide (NaCN/KCN): Acutely toxic by all routes of exposure. Extreme caution is required. All manipulations must be performed in a well-ventilated fume hood. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent (e.g., bleach) and disposed of according to institutional safety protocols.

-

Solvents (DMSO, Acetone): Handle with care, as DMSO can facilitate the absorption of other chemicals through the skin.

Summary and Outlook

The is a robust and high-yielding two-step process. The key transformations—selective free-radical benzylic bromination followed by nucleophilic cyanation—rely on fundamental and well-understood organic reactions. By carefully controlling reaction conditions, particularly in the bromination step, high selectivity and yield can be achieved. The primary considerations for researchers are the choice of a less toxic solvent to replace carbon tetrachloride and the stringent safety protocols required when handling highly toxic cyanide reagents. This synthetic route provides a reliable foundation for the laboratory-scale or pilot-scale production of this sterically hindered chemical intermediate.

References

- Organic Syntheses Procedure (General procedure for alkylation of active methylene functions). Organic Syntheses.

- Process for the preparation of 2,4,6-trimethylphenylacetic acid. Google Patents (EP0665212B1).

- Benzylation of mesitylene with benzyl chlorides or bromides. ResearchGate.

- Mesitylene. Wikipedia.

- Technical Support Center: Synthesis of 4-Methoxy-2,3,6-trimethylbenzyl bromide. BenchChem.

- Chapter 1: The Pioneers of Cyanation reaction. Shodhganga.

- Identifying side products in the bromination of mesitylene. BenchChem.

- This compound | CAS: 34688-71-6. FINETECH INDUSTRY LIMITED.

- This compound | CAS 34688-71-6. Santa Cruz Biotechnology.

- Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.

- Benzylic Bromination. Chemistry Steps.

- An Environmentally Benign Procedure for the Cu-Catalyzed Cyanation of Aryl Bromides. MDPI.

- Preparation of 2-methylbenzyl bromide. PrepChem.com.

Sources

- 1. This compound | CAS: 34688-71-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. scbt.com [scbt.com]

- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,4,6-Trimethylphenylacetonitrile

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2,4,6-trimethylphenylacetonitrile, a valuable intermediate in the development of various fine chemicals and pharmaceutical agents. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the reaction mechanisms, step-by-step experimental protocols, and critical safety considerations. Two primary synthetic pathways are discussed: the direct Friedel-Crafts cyanoalkylation of mesitylene and a two-step approach involving the chloromethylation of mesitylene followed by nucleophilic substitution with a cyanide salt. This document aims to equip scientific professionals with the necessary knowledge to effectively synthesize and handle this compound in a laboratory setting.

Introduction

This compound, also known as mesitylacetonitrile, is an important organic compound characterized by a phenylacetonitrile core substituted with three methyl groups on the aromatic ring.[1] Its chemical structure, featuring a reactive nitrile group and a sterically hindered aromatic ring, makes it a versatile building block in organic synthesis. The unique steric and electronic properties imparted by the mesityl group can influence the reactivity and selectivity of subsequent chemical transformations, making it a valuable precursor for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science.

This guide will focus on the practical synthesis of this compound, with a primary emphasis on a robust and reproducible two-step method commencing from readily available mesitylene. An alternative, more direct, single-step synthesis via a Friedel-Crafts reaction will also be presented.

Reaction Mechanisms

Two principal mechanisms are discussed for the synthesis of this compound, each with its own set of advantages and considerations.

Two-Step Synthesis via Chloromethylation and Nucleophilic Substitution

This is a classic and widely applicable approach for the synthesis of arylacetonitriles. It proceeds in two distinct stages:

-

Step 1: Blanc Chloromethylation of Mesitylene. This reaction is an electrophilic aromatic substitution where a chloromethyl group (-CH₂Cl) is introduced onto the mesitylene ring. The reaction is typically carried out using formaldehyde and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride.[2] The electrophile is generated in situ from the protonation of formaldehyde, which then attacks the electron-rich mesitylene ring. The high nucleophilicity of mesitylene, due to the three electron-donating methyl groups, facilitates this reaction.

-

Step 2: Nucleophilic Substitution with Cyanide. The resulting 2,4,6-trimethylbenzyl chloride is then treated with a cyanide salt, typically sodium or potassium cyanide, in a polar solvent like ethanol.[3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The cyanide ion (CN⁻) acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride ion as the leaving group.

Caption: Mechanism for the two-step synthesis of this compound.

Direct Synthesis via Friedel-Crafts Cyanoalkylation

A more direct, one-step approach involves the Friedel-Crafts cyanoalkylation of mesitylene. This method utilizes a reagent that can deliver a cyanomethyl group directly to the aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride. A patented process describes the use of phenylsulfonyloxyethanenitrile as the cyanomethylating agent.[5]

The mechanism is a classic Friedel-Crafts alkylation. The Lewis acid activates the cyanomethylating agent, generating a highly electrophilic species, likely a carbocation or a polarized complex. This electrophile is then attacked by the nucleophilic mesitylene ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring and yields the final product.

Caption: Mechanism for the direct Friedel-Crafts cyanoalkylation of mesitylene.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the two-step synthesis of this compound.

Step 1: Synthesis of 2,4,6-Trimethylbenzyl Chloride

This protocol is adapted from a patented procedure for the chloromethylation of mesitylene.[6]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Mesitylene | 120.19 | 144.0 g | 1.2 |

| Formalin (37%) | 30.03 (as HCHO) | 48.6 g | 0.6 |

| Concentrated HCl (36%) | 36.46 | 91.3 g | 0.9 |

Procedure:

-

In a 500 mL pressure reactor equipped with a mechanical stirrer, add 144.0 g (1.2 mol) of mesitylene, 91.3 g (0.9 mol) of concentrated hydrochloric acid, and 48.6 g (0.6 mol) of 37% formalin solution.

-

Seal the reactor and commence stirring.

-

Heat the reaction mixture to 100 °C. The pressure will rise to approximately 1 bar.

-

Maintain the reaction at this temperature and pressure for 12 hours.

-

After the reaction is complete, cool the system to room temperature.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of a suitable organic solvent (e.g., toluene or dichloromethane).

-

Combine all organic layers and wash with a saturated sodium bicarbonate solution until neutral.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield 2,4,6-trimethylbenzyl chloride.

Step 2: Synthesis of this compound

This protocol is based on the general procedure for the nucleophilic substitution of benzyl halides with cyanide.[3][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,4,6-Trimethylbenzyl Chloride | 168.67 | (Product from Step 1) | ~0.5 |

| Sodium Cyanide | 49.01 | 29.4 g | 0.6 |

| Ethanol (95%) | 46.07 | 250 mL | - |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 29.4 g (0.6 mol) of sodium cyanide in 250 mL of 95% ethanol. Gentle warming may be required to facilitate dissolution.

-

Add the crude or purified 2,4,6-trimethylbenzyl chloride (from Step 1, assuming a yield of ~0.5 mol) to the ethanolic sodium cyanide solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

To the residue, add 200 mL of water and extract with three 100 mL portions of diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Sources

- 1. usbio.net [usbio.net]

- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 3. CN105622398A - Synthetic process of 2,4,6-trimethyl benzoic acid - Google Patents [patents.google.com]

- 4. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]

- 5. CN104829418B - Method for preparing benzyl chloride compound - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the ¹H NMR Spectral Analysis of 2,4,6-Trimethylphenylacetonitrile

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,4,6-trimethylphenylacetonitrile. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of ¹H NMR spectroscopy for the structural elucidation of this compound. We will explore the principles of chemical shift and spin-spin coupling as they pertain to the unique symmetrical environment of the mesityl group and the influence of the electron-withdrawing acetonitrile moiety. This guide presents a detailed, step-by-step protocol for sample preparation and data acquisition, followed by a thorough interpretation of a predicted ¹H NMR spectrum, including peak assignments, chemical shift rationale, and multiplicity analysis. The content is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Structural Significance of this compound

This compound, also known as mesitylacetonitrile, is an organic compound featuring a sterically hindered phenyl ring substituted with three methyl groups and an acetonitrile functional group. Its molecular structure presents a fascinating case for ¹H NMR analysis due to the high degree of symmetry and the interplay of electronic effects. The three methyl groups on the aromatic ring are chemically equivalent, as are the two aromatic protons, leading to a simplified yet informative spectrum. The methylene protons of the acetonitrile group are influenced by the adjacent aromatic ring and the nitrile's anisotropic effect.

Understanding the ¹H NMR spectrum of this molecule is crucial for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide will serve as a detailed roadmap for any scientist working with this or structurally related compounds.

Foundational Principles: Chemical Equivalence and Electronic Effects

The ¹H NMR spectrum of this compound is governed by the chemical environment of its protons. Due to the molecule's C2v symmetry, we can anticipate a relatively simple spectrum with distinct signals for each set of chemically non-equivalent protons.

-

Aromatic Protons (Ar-H): The two protons on the phenyl ring are chemically equivalent and are expected to appear as a singlet. Their chemical shift will be influenced by the electron-donating methyl groups and the electron-withdrawing benzyl cyanide group.

-

Methylene Protons (-CH₂CN): These benzylic protons are adjacent to both the aromatic ring and the electron-withdrawing cyano group. This environment will cause a significant downfield shift.[1]

-

Methyl Protons (Ar-CH₃): The nine protons from the three methyl groups are equivalent due to the molecule's symmetry and will appear as a single, intense singlet.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The acquisition of a high-quality ¹H NMR spectrum is paramount for accurate structural elucidation. The following protocol outlines a self-validating system for sample preparation and instrument setup.

Sample Preparation

A well-prepared sample is the cornerstone of a high-resolution NMR spectrum. The following steps ensure a homogenous sample free of particulate matter that could degrade spectral quality.

-

Mass Determination: Accurately weigh approximately 5-25 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Use approximately 0.6-0.7 mL of the solvent.[2]

-

Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: To remove any particulate matter, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.

-

Labeling: Clearly label the NMR tube with the sample identification.

Diagram of the Sample Preparation Workflow

Caption: Workflow for preparing a high-quality NMR sample.

Data Acquisition Parameters

The following parameters are a starting point for a standard ¹H NMR experiment on a 400 MHz spectrometer. Optimization may be necessary depending on the specific instrument and sample concentration.

| Parameter | Value | Rationale |

| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative analysis. |

| Spectral Width (SW) | 20 ppm | Sufficient to cover the typical chemical shift range for organic molecules. |

| Acquisition Time (AQ) | ~4 s | A longer acquisition time improves digital resolution. |

| Number of Scans (NS) | 16 | Adequate for a sample of this concentration to achieve a good signal-to-noise ratio. |

| Relaxation Delay (D1) | 1 s | A sufficient delay to allow for T1 relaxation of the protons. |

| Receiver Gain (RG) | Auto | The instrument will automatically adjust the receiver gain to prevent signal clipping. |

Logical Flow of NMR Data Acquisition

Caption: The sequential process of acquiring and processing NMR data.

Spectral Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound is characterized by three distinct signals. The analysis below is based on a spectrum predicted using established algorithms and chemical shift databases.[3]

Predicted ¹H NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | 6.89 | Singlet (s) | 2H | Aromatic Protons (Ar-H ) |

| B | 3.65 | Singlet (s) | 2H | Methylene Protons (-CH₂ CN) |

| C | 2.24 | Singlet (s) | 9H | Methyl Protons (-CH₃ ) |

Detailed Peak Assignment and Rationale

-

Signal C (δ 2.24, s, 9H): This upfield singlet corresponds to the nine equivalent protons of the three methyl groups attached to the aromatic ring. The integration value of 9H is a strong indicator of this assignment. The chemical shift is in the expected region for benzylic methyl protons.

-

Signal B (δ 3.65, s, 2H): This singlet is assigned to the two methylene protons of the acetonitrile group. Its downfield position relative to typical alkyl protons is due to the deshielding effects of the adjacent aromatic ring and the electron-withdrawing cyano group. The absence of coupling confirms that there are no adjacent, non-equivalent protons.

-

Signal A (δ 6.89, s, 2H): This downfield singlet represents the two equivalent aromatic protons. Their chemical shift is characteristic of protons on a substituted benzene ring. The singlet multiplicity arises from their chemical equivalence; they do not split each other.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous fingerprint of its molecular structure. The high degree of symmetry in the mesityl group results in a simplified spectrum with three distinct singlets, each corresponding to a unique set of protons. The chemical shifts of these signals are in excellent agreement with theoretical predictions based on the electronic environment of the protons. This technical guide provides a robust framework for the preparation, acquisition, and interpretation of the ¹H NMR spectrum of this compound, serving as a valuable resource for researchers in the chemical and pharmaceutical sciences.

References

- Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

- Banfi, D., & Patiny, L. (2008). www.nmrdb.org: Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]

- University of California, Los Angeles. (n.d.).

- Chemaxon. (n.d.). NMR Predictor. [Link]

- Mestrelab Research. (n.d.). Mnova NMRPredict. [Link]

- PubChem. (n.d.). Phenylacetonitrile. [Link]

- The Royal Society of Chemistry. (2021).

- LibreTexts Chemistry. (2020). 20.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, 5%_DMSO, experimental) (HMDB0000635). [Link]

- Iowa State University Chemical Instrumentation Facility. (n.d.).

Sources

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2,4,6-Trimethylphenylacetonitrile

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2,4,6-trimethylphenylacetonitrile. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of ¹³C NMR spectroscopy as applied to this specific molecule. We will explore the predicted chemical shifts, the underlying principles governing these values, a standardized protocol for data acquisition, and the interpretation of the spectral data.

Introduction: The Structural Significance of this compound

This compound, also known as mesitylacetonitrile, is an organic compound featuring a sterically hindered phenyl ring substituted with a cyanomethyl group. The unique substitution pattern of the mesityl group, with three methyl groups positioned ortho and para to the acetonitrile substituent, imparts specific chemical and physical properties to the molecule. Understanding the precise arrangement of its carbon skeleton is crucial for its application in synthetic chemistry and materials science. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a detailed fingerprint of the carbon environments within the molecule. This guide will focus on the interpretation of its ¹³C NMR spectrum, offering insights into the electronic and steric effects that influence the chemical shifts of each carbon atom.

Predicted ¹³C NMR Chemical Shifts

In the absence of publicly available, experimentally verified ¹³C NMR data for this compound, the chemical shifts presented here are based on high-quality computational predictions. These predictions are generated using advanced algorithms that account for the intricate electronic and steric environment of each carbon atom.

The molecular structure of this compound possesses a plane of symmetry, which results in chemical equivalence for certain carbon atoms. Specifically, the two ortho-methyl groups (C8 and C10) and the two ortho-aromatic carbons (C2 and C6) are chemically equivalent. Similarly, the two meta-aromatic carbons (C3 and C5) are equivalent.

Below is a visual representation of the molecule with each unique carbon atom numbered for clear reference in the subsequent data table and discussion.

Caption: Molecular structure of this compound with carbon numbering.

The predicted ¹³C NMR chemical shifts are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Coupled) | Rationale for Chemical Shift |

| C1 | ~129.5 | Singlet (s) | Quaternary aromatic carbon, deshielded by the aromatic ring current and the attached cyanomethyl group. |

| C2, C6 | ~138.2 | Singlet (s) | Quaternary aromatic carbons, deshielded by the aromatic ring current and the attached methyl groups. |

| C3, C5 | ~129.0 | Doublet (d) | Tertiary aromatic carbons, shielded relative to the substituted carbons. |

| C4 | ~136.5 | Singlet (s) | Quaternary aromatic carbon, deshielded by the aromatic ring current and the attached methyl group. |

| C7 (CH₂) | ~23.5 | Triplet (t) | Benzylic carbon, shielded by the electron-donating mesityl group. |

| C8, C10 (ortho-CH₃) | ~20.8 | Quartet (q) | Methyl carbons, in the typical range for alkyl groups on an aromatic ring. |

| C9 (para-CH₃) | ~21.1 | Quartet (q) | Methyl carbon, slightly deshielded compared to the ortho-methyls due to its position. |

| CN (Nitrile) | ~117.5 | Singlet (s) | Nitrile carbon, characteristic chemical shift for this functional group. |

Note: These values are predictions and may vary slightly from experimental results. The multiplicity in a proton-coupled spectrum is provided for theoretical completeness.

Scientific Rationale and Interpretation

The predicted chemical shifts can be rationalized based on fundamental principles of NMR spectroscopy, including inductive effects, resonance, and steric hindrance.

-

Aromatic Carbons (C1-C6): The aromatic carbons resonate in the typical downfield region of 120-140 ppm due to the deshielding effect of the ring current. The quaternary carbons (C1, C2, C4, C6) are generally more deshielded than the protonated carbons (C3, C5). The ortho and para carbons (C2, C4, C6) are further deshielded by the electron-donating inductive effect of the methyl groups.

-

Benzylic Carbon (C7): The benzylic carbon (CH₂) is found at a relatively upfield position (~23.5 ppm). While adjacent to an aromatic ring, the steric hindrance from the two ortho-methyl groups may influence its electronic environment, leading to a more shielded character than a typical benzylic carbon.

-

Methyl Carbons (C8, C9, C10): The methyl carbons appear in the expected aliphatic region (~20-22 ppm). The slight difference between the ortho (C8, C10) and para (C9) methyl groups is subtle and reflects minor variations in their electronic environments.

-

Nitrile Carbon (CN): The nitrile carbon resonates at approximately 117.5 ppm, which is a characteristic chemical shift for this functional group. The sp-hybridization and the electronegativity of the nitrogen atom contribute to its specific resonance frequency.

Standardized Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

1. Sample Preparation:

- Weigh approximately 20-50 mg of this compound.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing properties and well-defined solvent peak.

- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Calibration:

- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

- Tune and match the ¹³C probe to the resonant frequency.

- Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

3. Data Acquisition:

- Experiment Type: Standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

- Spectral Width: Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals are captured.

- Acquisition Time (AQ): Typically 1-2 seconds.

- Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons, which have longer relaxation times.

- Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

- Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).

- Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

- Phase the spectrum to obtain pure absorption lineshapes.

- Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

- Integrate the peaks if quantitative analysis is required, although routine ¹³C NMR is generally not quantitative without specific experimental setups.

- Perform peak picking to identify the chemical shift of each resonance.

The following diagram illustrates the experimental workflow:

Caption: Experimental workflow for ¹³C NMR spectroscopy.

Conclusion

This guide has provided a detailed overview of the ¹³C NMR chemical shifts for this compound based on high-quality predictions. The analysis of the chemical shifts, grounded in the principles of molecular structure and electronic effects, offers a framework for the interpretation of its spectrum. The provided standardized experimental protocol ensures the acquisition of reliable and high-quality data. While the presented chemical shifts are predicted, they serve as a robust reference for researchers working with this compound and a valuable tool for structural verification and characterization.

References

- ACD/Labs. (2024). NMR Prediction. [Link]

- Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

- Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

An In-Depth Technical Guide to the FTIR Analysis and Peak Assignment of 2,4,6-Trimethylphenylacetonitrile

Abstract

This technical guide provides a comprehensive analysis of 2,4,6-trimethylphenylacetonitrile using Fourier Transform Infrared (FTIR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles of vibrational spectroscopy to meticulously assign the characteristic infrared absorption peaks corresponding to the molecule's distinct functional groups. We will explore the theoretical basis for peak positions, the influence of molecular structure on the infrared spectrum, and provide a validated experimental protocol for data acquisition. This guide serves as a practical reference for the structural elucidation and quality control of substituted phenylacetonitrile compounds.

Introduction: The Role of FTIR in Molecular Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds, such as stretching and bending.[2] The resulting spectrum is a unique molecular "fingerprint," providing invaluable information about the functional groups present within the sample. For a molecule like this compound, FTIR allows for the unambiguous identification of its key structural features: the nitrile group, the substituted aromatic ring, and its aliphatic components.

The choice to employ FTIR in the analysis of such a compound is rooted in its efficiency and precision. The nitrile (C≡N) functional group, in particular, exhibits a sharp and intense absorption in a region of the spectrum that is typically free from other interfering peaks, making its identification straightforward.[3][4] This guide will systematically deconstruct the FTIR spectrum of this compound, correlating specific absorption bands with their originating molecular vibrations.

Molecular Structure and Predicted Vibrational Modes

To accurately interpret the FTIR spectrum, we must first analyze the structure of this compound. The molecule consists of a phenylacetonitrile core with three methyl groups substituting the benzene ring at the 2, 4, and 6 positions, forming a mesityl group attached to the acetonitrile methylene bridge.

The primary vibrational modes we expect to observe are:

-

C≡N Stretch: From the nitrile functional group.

-

C-H Stretches: Originating from three distinct environments: the aromatic ring, the methyl (-CH₃) groups, and the methylene (-CH₂) bridge.

-

C=C Stretches: Within the aromatic ring.

-

C-H Bends: Both in-plane and out-of-plane vibrations from the aromatic ring and bending (scissoring, rocking) vibrations from the aliphatic methyl and methylene groups.

The following diagram illustrates the relationship between the molecule's structure and its primary infrared-active functional groups.

Caption: Relationship between the structure and its characteristic IR absorptions.

Detailed FTIR Peak Assignment

The following sections provide a detailed analysis and assignment of the expected absorption bands for this compound.

The Nitrile Group (C≡N)

The carbon-nitrogen triple bond stretch is one of the most diagnostic peaks in the spectrum.

-

Expected Wavenumber: 2240 - 2220 cm⁻¹

-

Intensity: Strong and Sharp

-

Justification: The C≡N bond is relatively polar, and stretching it produces a significant change in the dipole moment, resulting in a strong absorption.[3] For aromatic nitriles, conjugation with the benzene ring slightly weakens the triple bond, lowering its vibrational frequency compared to saturated nitriles which absorb at 2260-2240 cm⁻¹.[1][3] This peak's sharp nature and appearance in a "quiet" region of the spectrum make it an excellent marker for the nitrile functional group.[4][5]

C-H Stretching Vibrations

This region, from 3100 to 2850 cm⁻¹, provides clear evidence for both the aromatic and aliphatic components of the molecule.

-

Aromatic C-H Stretch (Ar-H):

-

Expected Wavenumber: 3100 - 3000 cm⁻¹

-

Intensity: Weak to Medium

-

Justification: The C-H bonds on the aromatic ring are sp² hybridized. These bonds are stronger and stiffer than sp³ C-H bonds, thus they vibrate at a higher frequency, consistently appearing above 3000 cm⁻¹.[2][6] The spectrum for mesitylene (1,3,5-trimethylbenzene) shows these peaks between 3080 and 3030 cm⁻¹.[7]

-

-

Aliphatic C-H Stretch (-CH₃, -CH₂-):

-

Expected Wavenumber: 3000 - 2850 cm⁻¹

-

Intensity: Strong

-

Justification: The sp³ hybridized C-H bonds of the three methyl groups and the single methylene bridge are weaker than their sp² counterparts, causing them to absorb at lower frequencies, consistently below 3000 cm⁻¹.[6] Data for mesitylene confirms strong absorptions from its alkyl groups in the 2975 to 2845 cm⁻¹ range.[7]

-

Aromatic Ring Vibrations

The benzene ring itself gives rise to several characteristic absorptions.

-

C=C Ring Stretching:

-

Expected Wavenumber: 1600 - 1585 cm⁻¹ and 1500 - 1400 cm⁻¹

-

Intensity: Medium to Strong

-

Justification: These absorptions arise from the stretching and contraction of the carbon-carbon bonds within the aromatic ring.[2] The presence of two distinct bands in these regions is highly characteristic of an aromatic compound. The spectrum of mesitylene shows peaks close to 1600 and 1500 cm⁻¹.[7]

-

-

C-H Out-of-Plane (OOP) Bending:

-

Expected Wavenumber: 900 - 735 cm⁻¹

-

Intensity: Strong

-

Justification: The pattern of C-H out-of-plane bending in the fingerprint region is highly diagnostic of the substitution pattern on the benzene ring.[6] For a 1,3,5-trisubstituted ring, as in the mesityl group, a strong absorption is expected in this range.[7]

-

Aliphatic C-H Bending Vibrations

These vibrations from the methyl and methylene groups appear in the fingerprint region.

-

Expected Wavenumber: 1470 - 1370 cm⁻¹

-

Intensity: Medium

-

Justification: This region contains overlapping signals from the scissoring (bending) vibrations of the -CH₂- group and the asymmetric/symmetric bending of the -CH₃ groups.[6] Mesitylene, which contains three methyl groups, shows characteristic side-chain alkyl vibrations in this exact range.[7]

Summary of Peak Assignments

The anticipated FTIR absorption bands for this compound are summarized in the table below for quick reference.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic Ring (sp² C-H) | Medium |

| 3000 - 2850 | C-H Stretch | Methyl, Methylene (sp³ C-H) | Strong |

| 2240 - 2220 | C≡N Stretch | Nitrile | Strong, Sharp |

| 1600 - 1585 | C=C Stretch | Aromatic Ring | Medium |

| 1500 - 1400 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1470 - 1370 | C-H Bend (Scissoring/Asymmetric) | Methyl, Methylene | Medium |

| 900 - 735 | C-H Out-of-Plane Bend | 1,3,5-Trisubstituted Aromatic | Strong |

Experimental Protocol: ATR-FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is highly recommended for analyzing liquid samples like this compound due to its minimal sample preparation and ease of use.[1]

Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed all internal diagnostic checks.

-

Confirm the ATR accessory (typically a diamond or zinc selenide crystal) is correctly installed in the sample compartment.

-

Clean the surface of the ATR crystal meticulously with a lint-free wipe dampened with a volatile solvent (e.g., isopropanol or acetone) and allow it to dry completely. This step is critical to prevent cross-contamination.

-

-

Background Spectrum Acquisition:

-

Initiate a background scan using the spectrometer's control software.

-

This scan measures the ambient atmosphere (CO₂ and H₂O vapor) and the ATR crystal itself. It is a crucial self-validating step, as the software will automatically subtract this background from the sample spectrum, ensuring that the final data represents only the sample.[1]

-

-

Sample Analysis:

-

Using a clean pipette, place a single small drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is fully covered to achieve a strong signal.

-

Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The software will generate the final transmittance or absorbance spectrum.

-

Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

-

Use the software's peak-picking tool to identify and label the wavenumbers of the key absorption bands as detailed in Section 4.

-

The following diagram outlines this validated experimental workflow.

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion

The FTIR spectrum of this compound provides a wealth of structural information that can be systematically interpreted. The presence of a sharp, strong peak between 2240-2220 cm⁻¹ is definitive proof of the nitrile group. Concurrently, absorptions above and below the 3000 cm⁻¹ threshold clearly differentiate between aromatic and aliphatic C-H bonds, respectively. Finally, characteristic peaks in the 1600-1400 cm⁻¹ and 900-735 cm⁻¹ regions confirm the presence and substitution pattern of the mesityl aromatic ring. By following the detailed peak assignments and the robust experimental protocol provided, researchers can confidently use FTIR spectroscopy for the qualitative analysis and structural verification of this and similar compounds.

References

- Bernstein, R. B., et al. "The infrared spectra of nitriles and related compounds frozen in Ar and H2O.

- Smith, B. C. "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy Online, 1 July 2019, [Link].

- LibreTexts. "20.8: Spectroscopy of Carboxylic Acids and Nitriles." Chemistry LibreTexts, 30 Sept. 2024, [Link].

- ResearchGate. "FTIR spectra of nitriles derived from ammonia (TCA) and ethylenediamine (TCED) and their hydrogenated products TAA and TAED.

- Brown, J. "Infrared spectrum of 1,3,5-trimethylbenzene (mesitylene)." Doc Brown's Chemistry, [Link].

- "Table of Characteristic IR Absorptions." ICT Prague, [Link].

- LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, 1 Jan. 2025, [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C9H12 infrared spectrum of 1,3,5-trimethylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of mesitylene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,4,6-Trimethylphenylacetonitrile

Executive Summary

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation behavior of 2,4,6-trimethylphenylacetonitrile (also known as mesitylacetonitrile). As a compound of interest in synthetic organic chemistry and potentially in the development of novel pharmaceuticals, its unambiguous identification is critical. This document is intended for researchers, analytical scientists, and drug development professionals who rely on mass spectrometry for structural elucidation. We will explore the fundamental principles governing its fragmentation, propose the key fragmentation pathways, and present a validated methodology for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The insights herein are grounded in established fragmentation mechanisms of aromatic and nitrile-containing compounds, providing a predictive framework for interpreting the resultant mass spectrum.

Introduction: The Analytical Challenge

This compound (C₁₁H₁₃N, M.W. 159.23 g/mol ) is an aromatic nitrile featuring a sterically hindered mesityl group attached to an acetonitrile moiety.[1][2] Its application can be found in various domains of chemical synthesis.[3] The structural characterization of such molecules is a cornerstone of quality control, reaction monitoring, and metabolite identification.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a "gold standard" for the definitive identification of volatile and semi-volatile organic compounds.[4] The technique provides two critical dimensions of information: the retention time from the GC, which is characteristic of the compound's physicochemical properties, and the mass spectrum from the MS, which serves as a molecular fingerprint based on its mass-to-charge ratio (m/z) and fragmentation pattern.[4] Understanding the specific fragmentation pathways of this compound is paramount for distinguishing it from structural isomers and for confidently interpreting analytical data.

Recommended Methodology: GC-EI-MS Protocol

To ensure reproducible and high-quality data, a robust analytical protocol is essential. The following GC-MS method is designed to achieve excellent chromatographic separation and generate a clear, interpretable mass spectrum for the target analyte.

Causality in Experimental Choices

-

Injector Temperature (250°C): This temperature is high enough to ensure the rapid and complete volatilization of this compound, preventing peak tailing, but low enough to minimize the risk of thermal degradation within the injection port.[4]

-

Column Selection (DB-5ms or equivalent): A non-polar 5% phenyl polysiloxane column is chosen for its versatility and excellent resolving power for a wide range of aromatic compounds. Its low-bleed characteristics ensure a stable baseline and high signal-to-noise ratio.

-

Ionization Energy (70 eV): This is the standard energy used in electron ionization.[5] It is sufficiently high to induce reproducible fragmentation patterns, creating a rich spectrum that is comparable to established spectral libraries like NIST. This energy level ensures that the fragmentation is extensive enough to be structurally informative while typically allowing for the observation of the molecular ion.

Step-by-Step Experimental Protocol

-

Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.

-

GC-MS System Configuration:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

-

Injector Temperature: 250°C.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., Agilent J&W DB-5ms).

-

Oven Program:

-

Initial Temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final Hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometer Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 250.

-

-

Injection & Acquisition: Inject 1 µL of the prepared sample. Initiate data acquisition.

-

Data Analysis: Process the resulting chromatogram and mass spectrum using appropriate software (e.g., Agilent MassHunter, NIST MS Search).

Workflow Visualization

Caption: Workflow for the GC-MS analysis of this compound.

Analysis and Interpretation of the EI Mass Spectrum

The fragmentation of this compound under EI conditions is dictated by the relative stability of the resulting cations and neutral losses. The presence of the stable aromatic ring and the nitrile functional group leads to several predictable and structurally diagnostic fragmentation pathways.

The Molecular Ion (M•+), m/z 159

The molecular ion is formed by the removal of a single electron from the molecule.[6] Due to the stability conferred by the aromatic ring, a distinct molecular ion peak at m/z 159 is expected.[7] According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the m/z of 159.[8]

Primary Fragmentation Pathways

The energetically unstable molecular ion rapidly undergoes fragmentation. The most probable pathways involve cleavages that lead to the formation of highly stabilized carbocations.

Pathway A: Benzylic Cleavage and Tropylium Ion Formation (Base Peak)

This is the most dominant fragmentation pathway for alkyl-substituted benzyl compounds.[9] The bond between the methylene carbon and the cyano group (a β-cleavage relative to the ring) ruptures, leading to the loss of a neutral cyanomethyl radical (•CH₂CN).

-

M•+ (m/z 159) → [C₁₀H₁₃]⁺ + •CH₂CN

The resulting 2,4,6-trimethylbenzyl cation (m/z 133) is already resonance-stabilized. However, it readily undergoes rearrangement to the highly stable 1,3,5-trimethyltropylium ion . This exceptional stability is the reason why the ion at m/z 133 is predicted to be the base peak (the most abundant ion) in the spectrum.

Pathway B: Loss of a Methyl Radical ([M-15])

A common fragmentation for methylated aromatic compounds is the loss of a methyl radical (•CH₃) from the ring. This results in a fragment ion at m/z 144 .

-

M•+ (m/z 159) → [C₁₀H₁₀N]⁺ + •CH₃

This cleavage produces a stable, even-electron cation where the charge can be delocalized across the aromatic system and potentially involve the cyano group.

Pathway C: α-Cleavage to the Nitrile ([M-1])

For many nitriles, the loss of a hydrogen atom from the carbon alpha to the cyano group is a characteristic fragmentation.[8] This α-cleavage results in a resonance-stabilized cation at m/z 158 .

-

M•+ (m/z 159) → [C₁₁H₁₂N]⁺ + •H

The stability of this ion is enhanced by both the adjacent aromatic ring and the nitrile group.

Visualization of Fragmentation Pathways

Caption: Predicted EI fragmentation of this compound.

Summary of Expected Key Ions

| m/z | Proposed Identity | Significance |

| 159 | Molecular Ion [C₁₁H₁₃N]•+ | Confirms molecular weight. |

| 158 | [M-H]⁺ | Characteristic α-cleavage. |

| 144 | [M-CH₃]⁺ | Indicates a methylated aromatic ring. |

| 133 | [C₁₀H₁₃]⁺ (Trimethyltropylium ion) | Base Peak , highly diagnostic. |

Conclusion

The electron ionization mass spectrum of this compound is predicted to be highly characteristic and structurally informative. The key to its identification lies in observing the molecular ion at m/z 159 and, most importantly, the dominant base peak at m/z 133 . This base peak arises from a facile benzylic cleavage followed by rearrangement to the exceptionally stable trimethyltropylium ion. The presence of secondary fragments at m/z 144 (loss of methyl) and m/z 158 (loss of hydrogen) further corroborates the structure. By employing the validated GC-MS protocol and understanding these fundamental fragmentation pathways, researchers can achieve unambiguous identification of this compound, ensuring the integrity and reliability of their scientific findings.

References

- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17 - Fragmentation of Nitriles. Whitman College.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- NIST/EPA/NIH Mass Spectral Library. (n.d.). In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology.

- Wikipedia. (n.d.). Gas chromatography–mass spectrometry.

- NIST. (n.d.). 2,4,6-Trimethylbenzyl cyanide. NIST Chemistry WebBook.

- NIST. (n.d.). 2,4,6-Trimethylbenzyl cyanide General Information. NIST Chemistry WebBook.

- Chromatography Online. (2018). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS.

- Linstrom, P.J.; Mallard, W.G. (eds.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899.

- Linstrom, P.J. (ed.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899.

- Smith, R. M. (2009). Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons. (General knowledge, no direct URL)

- Harrison, A. G. (2010). Gas-Phase Ion Chemistry of Benzyl and Related Cations. Mass Spectrometry Reviews, 29(4), 568-591. (General knowledge, no direct URL)

- Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra.

- Julian, R. R., et al. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(9), 1624–1632.

Sources

- 1. 2,4,6-Trimethylbenzyl cyanide [webbook.nist.gov]

- 2. 2,4,6-Trimethylbenzyl cyanide [webbook.nist.gov]

- 3. 2,4,6-trimethylbenzyl Cyanide | 34688-71-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. GCMS Section 6.17 [people.whitman.edu]

- 9. whitman.edu [whitman.edu]

solubility profile of 2,4,6-trimethylphenylacetonitrile in common lab solvents

An In-depth Technical Guide to the Solubility Profile of 2,4,6-Trimethylphenylacetonitrile

Authored by: A Senior Application Scientist

Introduction: Contextualizing this compound